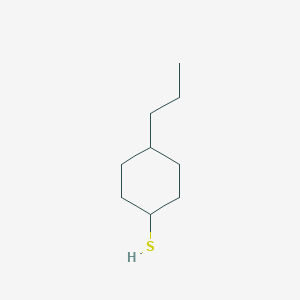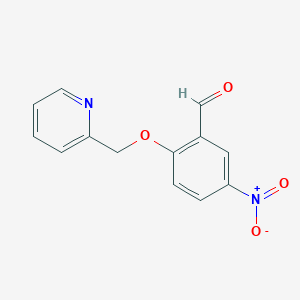
4-PROPYLCYCLOHEXANE-1-THIOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-PROPYLCYCLOHEXANE-1-THIOL is an organic compound that belongs to the class of thiols, also known as mercaptans. Thiols are characterized by the presence of a sulfhydryl (-SH) group attached to a carbon atom. This compound is notable for its distinct structure, which includes a cyclohexane ring substituted with a propyl group and a mercapto group. Thiols are known for their strong and often unpleasant odors, which are reminiscent of rotten eggs or garlic .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-PROPYLCYCLOHEXANE-1-THIOL typically involves the reaction of cyclohexyl halides with thiourea, followed by hydrolysis. The general reaction can be represented as follows:
Cyclohexyl Halide Reaction: Cyclohexyl halide reacts with thiourea to form an intermediate isothiouronium salt.
Hydrolysis: The isothiouronium salt is then hydrolyzed to yield the desired thiol.
The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-PROPYLCYCLOHEXANE-1-THIOL undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form 4-n-Propylcyclohexyl disulfide.
Reduction: Thiols can be reduced to form hydrogen sulfide and the corresponding hydrocarbon.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the -SH group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂), and other peroxides are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution Reactions: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Disulfides: Formed through oxidation reactions.
Hydrocarbons: Formed through reduction reactions.
Substituted Thiols: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-PROPYLCYCLOHEXANE-1-THIOL has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Studied for its interactions with biological molecules, such as proteins containing cysteine residues.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying thiol-based drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of 4-PROPYLCYCLOHEXANE-1-THIOL involves its ability to interact with various molecular targets through its sulfhydryl group. This group can form covalent bonds with electrophilic centers in other molecules, such as the active sites of enzymes. The compound can also undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylmercaptan: Similar structure but lacks the propyl group.
Propylmercaptan: Similar structure but lacks the cyclohexane ring.
Cyclohexanethiol: Similar structure but lacks the propyl group
Uniqueness
4-PROPYLCYCLOHEXANE-1-THIOL is unique due to the presence of both a cyclohexane ring and a propyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler thiols .
Propiedades
Fórmula molecular |
C9H18S |
|---|---|
Peso molecular |
158.31 g/mol |
Nombre IUPAC |
4-propylcyclohexane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-2-3-8-4-6-9(10)7-5-8/h8-10H,2-7H2,1H3 |
Clave InChI |
HYXJAQHNARCGJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8725295.png)







![(2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine](/img/structure/B8725357.png)


![4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid](/img/structure/B8725371.png)


